3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

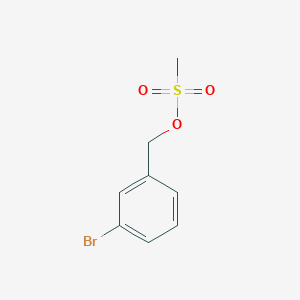

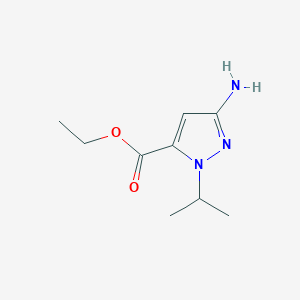

“3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine” is a complex organic compound. It contains a benzenesulfonyl group, a benzyl group, and a quinolin-4-amine group with an ethoxy substituent at the 6-position .

Synthesis Analysis

While specific synthesis methods for this compound are not available, benzenesulfonyl derivatives are typically prepared from benzenesulfonyl chloride, which reacts with compounds containing reactive N-H and O-H bonds . The synthesis of quinoline derivatives often involves the Skraup synthesis, Doebner-Miller synthesis, or Combes quinoline synthesis .

Chemical Reactions Analysis

Benzenesulfonyl chloride, a potential precursor, reacts with compounds containing reactive N-H and O-H bonds . It is used to prepare sulfonamides and sulfonate esters by reactions with amines and alcohols .

Wissenschaftliche Forschungsanwendungen

Selective Functionalization of Saturated C-H Bonds with Metalloporphyrin Catalysts

Metalloporphyrin catalysts have demonstrated significant potential in the selective functionalization of saturated C-H bonds, a process pivotal in medicinal chemistry for the modification and synthesis of complex molecules. Che et al. (2011) highlight the utility of metalloporphyrin-catalyzed reactions, including hydroxylation, amination, and carbenoid insertion, as methods for C-O, C-N, and C-C bond formation. This research underscores the potential for using similar catalytic processes to modify compounds like 3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine, thereby enhancing their pharmacological properties or creating new derivatives with significant biological activities (Che et al., 2011).

BODIPY Platform for Organic Light-Emitting Diodes (OLEDs)

The BODIPY-based materials, known for their applications in sensors, organic thin-film transistors, and photovoltaics, also hold promise for use in organic light-emitting diodes (OLEDs). Squeo and Pasini (2020) discuss the structural design and synthesis of BODIPY-based organic semiconductors for OLED devices, demonstrating the versatility of these materials in optoelectronics. The ability to tune these compounds for specific electronic and optical properties suggests that similar strategies could be applied to this compound derivatives, potentially opening new avenues in materials science (Squeo & Pasini, 2020).

Heterocyclic Compounds with Anticancer Potential

Verma, Sinha, and Bansal (2019) review the biological significance of heterocyclic compounds bearing the triazine scaffold, a structure related to the quinoline core of this compound. These compounds exhibit a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. This review underscores the importance of heterocyclic compounds in the development of new therapeutic agents, suggesting that further exploration of this compound and its derivatives could yield novel treatments for various diseases (Verma, Sinha, & Bansal, 2019).

Safety and Hazards

Eigenschaften

IUPAC Name |

3-(benzenesulfonyl)-N-benzyl-6-ethoxyquinolin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O3S/c1-2-29-19-13-14-22-21(15-19)24(26-16-18-9-5-3-6-10-18)23(17-25-22)30(27,28)20-11-7-4-8-12-20/h3-15,17H,2,16H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKGZWZYHPSLTH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=CC=C3)NCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[2-(Methylamino)ethyl]-3-(2-methylsulfanylethyl)urea;hydrochloride](/img/structure/B2432257.png)

![2-Benzoyl-4,7,7-trimethylbicyclo[2.2.1]heptan-3-one](/img/structure/B2432267.png)

![3-[(4-Bromophenyl)sulfanyl]-1-(4-fluorophenyl)-1-propanone](/img/structure/B2432272.png)